pGlu-Pro-Arg-MNA (monoacetate)

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

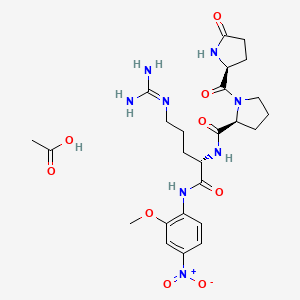

pGlu-Pro-Arg-MNA (monoacetate): is a chromogenic substrate used primarily in biochemical assays. It is modeled after a thrombin cleavage site in human fibrinogen and is utilized for sensitive assays of antithrombin III activity . The compound has a molecular weight of 592.60 and a molecular formula of C25H36N8O9 .

準備方法

Synthetic Routes and Reaction Conditions: The synthesis of pGlu-Pro-Arg-MNA (monoacetate) involves the sequential coupling of protected amino acids followed by deprotection and purification steps. The specific synthetic route and reaction conditions are proprietary and typically involve solid-phase peptide synthesis (SPPS) techniques .

Industrial Production Methods: Industrial production of pGlu-Pro-Arg-MNA (monoacetate) follows similar synthetic routes as laboratory-scale synthesis but on a larger scale. The process involves automated peptide synthesizers, large-scale purification systems, and stringent quality control measures to ensure high purity and consistency .

化学反応の分析

Types of Reactions: pGlu-Pro-Arg-MNA (monoacetate) primarily undergoes hydrolysis reactions when used as a substrate in biochemical assays. It can also participate in oxidation and reduction reactions under specific conditions .

Common Reagents and Conditions:

Hydrolysis: Typically involves the use of water or buffer solutions at physiological pH.

Oxidation: Can be carried out using oxidizing agents such as hydrogen peroxide.

Reduction: Involves reducing agents like sodium borohydride.

Major Products Formed: The major products formed from the hydrolysis of pGlu-Pro-Arg-MNA (monoacetate) include the corresponding amino acids and chromogenic fragments .

科学的研究の応用

Applications in Scientific Research

- Biochemistry

- Clinical Diagnostics

- Drug Development

Thrombin Activity Measurement

A study demonstrated that pGlu-Pro-Arg-MNA (monoacetate) effectively measures thrombin activity, with a linear relationship observed between thrombin concentration and absorbance changes at specific wavelengths. This capability positions it as a reliable tool for assessing coagulation status in clinical settings .

Antithrombotic Drug Evaluation

In research focused on new anticoagulant drugs, pGlu-Pro-Arg-MNA (monoacetate) was used to assess the inhibitory effects of these drugs on thrombin activity. The results indicated that the compound could effectively differentiate between varying levels of anticoagulant efficacy, thus aiding drug development efforts .

Diagnostic Applications

Clinical studies have utilized pGlu-Pro-Arg-MNA (monoacetate) to measure antithrombin III levels in patients undergoing anticoagulation therapy. Findings suggested that monitoring these levels could improve patient management strategies and reduce complications associated with anticoagulation .

作用機序

pGlu-Pro-Arg-MNA (monoacetate) exerts its effects by serving as a substrate for thrombin and other serine proteases. Upon cleavage by these enzymes, the compound releases a chromogenic fragment that can be quantitatively measured using photometric methods. This allows for the assessment of enzyme activity and the evaluation of potential inhibitors .

類似化合物との比較

pGlu-Pro-Arg-MNA: The non-monoacetate form of the compound, used in similar biochemical assays.

pGlu-Pro-Arg-pNA: Another chromogenic substrate used for similar purposes but with different chromogenic properties.

Uniqueness: pGlu-Pro-Arg-MNA (monoacetate) is unique due to its specific chromogenic properties and its high sensitivity in detecting antithrombin III activity. Its design, modeled after a thrombin cleavage site in human fibrinogen, makes it particularly suitable for assays involving thrombin and related enzymes .

生物活性

pGlu-Pro-Arg-MNA (monoacetate), a synthetic peptide, is primarily recognized for its role as a chromogenic substrate in biochemical assays, particularly those assessing thrombin activity. This compound mimics a thrombin cleavage site in human fibrinogen, making it a valuable tool in the study of coagulation processes and the regulation of antithrombin III.

- CAS Number : 2070009-26-4

- Molecular Formula : C₃₃H₄₈N₈O₉

- Molecular Weight : 592.60 g/mol

- Solubility : Soluble in water at a concentration of 25 mg/mL (42.19 mM) .

The biological activity of pGlu-Pro-Arg-MNA (monoacetate) is primarily linked to its interaction with thrombin. Upon cleavage at the arginine residue, the compound releases a chromogenic substrate that can be quantitatively measured spectrophotometrically. This mechanism allows for sensitive assays that determine thrombin and antithrombin III activities, which are crucial for understanding blood coagulation dynamics .

Applications in Research and Medicine

- Thrombin Activity Assays : Utilized extensively to measure thrombin activity and its inhibition by antithrombin III.

- Diagnostic Tools : Applied in clinical settings for diagnostic assays to evaluate anticoagulant therapy effectiveness and monitor patients with clotting disorders.

- Biochemical Research : Employed in studies investigating enzyme kinetics and inhibition mechanisms related to coagulation factors .

Comparative Analysis with Similar Compounds

| Compound Name | Unique Features | Applications |

|---|---|---|

| pGlu-Pro-Arg-MNA | Higher sensitivity due to specific chromogenic group | Thrombin assays, diagnostic kits |

| pGlu-Pro-Arg-pNA | Different chromogenic group | Thrombin assays |

| pGlu-Pro-Arg-MNA (no acetate) | Lacks monoacetate group | General peptide studies |

This table highlights how pGlu-Pro-Arg-MNA (monoacetate) stands out among related compounds due to its enhanced sensitivity and specificity in assays .

Study 1: Thrombin Activity Measurement

In a controlled laboratory setting, researchers utilized pGlu-Pro-Arg-MNA (monoacetate) to assess thrombin activity in various blood samples. The results indicated a direct correlation between the rate of substrate cleavage and thrombin concentration, demonstrating the compound's efficacy as a sensitive assay tool.

Study 2: Antithrombin III Regulation

Another study focused on the interaction between thrombin and antithrombin III using this compound as a substrate. The findings revealed that the presence of antithrombin III significantly reduced thrombin activity, highlighting the potential of pGlu-Pro-Arg-MNA (monoacetate) in studying anticoagulation mechanisms .

特性

IUPAC Name |

acetic acid;(2S)-N-[(2S)-5-(diaminomethylideneamino)-1-(2-methoxy-4-nitroanilino)-1-oxopentan-2-yl]-1-[(2S)-5-oxopyrrolidine-2-carbonyl]pyrrolidine-2-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H32N8O7.C2H4O2/c1-38-18-12-13(31(36)37)6-7-14(18)28-20(33)15(4-2-10-26-23(24)25)29-21(34)17-5-3-11-30(17)22(35)16-8-9-19(32)27-16;1-2(3)4/h6-7,12,15-17H,2-5,8-11H2,1H3,(H,27,32)(H,28,33)(H,29,34)(H4,24,25,26);1H3,(H,3,4)/t15-,16-,17-;/m0./s1 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NPFQYEIMISHQDL-FRKSIBALSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)O.COC1=C(C=CC(=C1)[N+](=O)[O-])NC(=O)C(CCCN=C(N)N)NC(=O)C2CCCN2C(=O)C3CCC(=O)N3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(=O)O.COC1=C(C=CC(=C1)[N+](=O)[O-])NC(=O)[C@H](CCCN=C(N)N)NC(=O)[C@@H]2CCCN2C(=O)[C@@H]3CCC(=O)N3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C25H36N8O9 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

592.6 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。